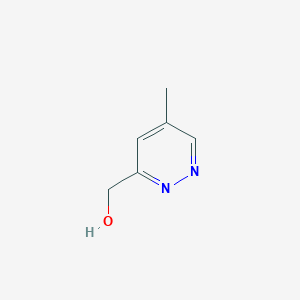

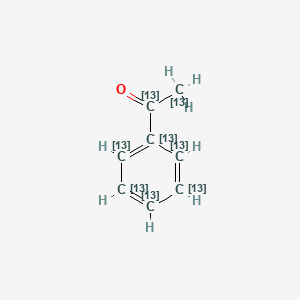

Acetophenone-13C8

Vue d'ensemble

Description

Acetophenone-13C8 is the carbon-13 labelled edition of Acetophenone .

Synthesis Analysis

Acetophenone is manufactured via several methods like decomposition of cumene hydroperoxide, Hock process, and Friedel–Crafts acylation reaction using homogeneous catalysts with solvent and oxidant . Oxidation of ethylbenzene (EB) is one of the promising methods to synthesize AP in liquid and vapor phases reaction using heterogeneous catalysts . Acetophenone has been utilized in the synthesis of many heterocyclic compounds .Molecular Structure Analysis

The molecular formula of this compound is [13C]8H8O and its molecular weight is 128.09 .Chemical Reactions Analysis

Acetophenone is an interesting synthon in most organic reactions. It has been utilized in the synthesis of many heterocyclic compounds . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .Physical and Chemical Properties Analysis

This compound has a boiling point of 202 °C (lit.) . Its density is 1.097 g/mL at 25 °C . The molecular weight is 128.09 .Applications De Recherche Scientifique

NMR Spectroscopy and Chemical Shielding

Acetophenone-13C8 is utilized in the field of nuclear magnetic resonance (NMR) spectroscopy. Studies have determined the carbon-13 chemical shielding tensors in acetophenone using high-resolution solid-state NMR techniques. These findings are significant in understanding the local symmetry of carbon nuclei in the molecule and are instrumental in comparing the tensors in analogous compounds (Torman, Veeman, & Boer, 1978).

Biological and Chemical Properties

Acetophenone, including its 13C8 variant, has been studied for its diverse biological, allelochemical, and chemical properties. Research has explored its biogenesis, chemical synthesis, and applications in various areas of life sciences, such as agrochemicals and drug research (Zubkov & Kouznetsov, 2023).

Environmental Applications

In environmental science, this compound is used to investigate the degradation of acetophenone in electrochemical oxidation. Studies have shown that sludge-derived carbons modified by acids, including acetophenone, can serve as effective electrocatalysts for this purpose (Yu et al., 2018).

Substituent Effects in Methyl-Substituted Compounds

Research on methyl-substituted acetophenones, including the use of 13C NMR, has provided insights into the conformation of the Car—C(O) bond. This is critical for understanding the substituent effects, which are divided into polar and steric categories, on the 13C SCS of individual atoms (Buděšínský et al., 2004).

Insect Physiology

In the field of insect physiology, acetophenone has been identified as a major behaviorally active component in the oviposition aggregation pheromone of certain insects like the desert locust, Schistocerca gregaria. This highlights its importance in understanding insect behavior and potential applications in pest control (Kahoro et al., 1997).

Synthesis of Heterocyclic Compounds

Acetophenone is an important synthon in organic reactions, especially in the synthesis of various heterocyclic compounds. Its derivatives are widely utilized in multicomponent reactions, contributing significantly to the field of organic chemistry (Ziarani, Kheilkordi, & Mohajer, 2019).

Antifungal Activity

Research has also delved into the synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi, suggesting their potential as new fungicides (Ma et al., 2013).

Bioreporter Development

This compound can be significant in developing specific bioreporter systems for environmental monitoring and other applications. Studies have investigated its role in biosynthetic operons in certain bacteria, which is pivotal for understanding and manipulating microbial metabolic pathways (Muhr et al., 2016).

Safety and Hazards

Orientations Futures

Acetophenone is a useful precursor in the organic reactions for the synthesis of heterocyclic compounds . It is forecasted that the international market will increase from 182 million US$ to 264.1 million US$ by 2025 with a compound annual growth rate of 4.9% . Therefore, it is essential to manufacture a sufficient quantity of AP to fulfill the requirement of global chemical industries .

Propriétés

IUPAC Name |

1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2-13C2)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-LLXNCONNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.090 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1489983.png)

![3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489988.png)

![N'-[2-methyl-6-(1-piperidyl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1489994.png)